N~4~-(4-methoxyphenyl)-N~6~-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a pyrazolopyrimidine derivative. Pyrazolopyrimidines are a class of compounds that have been studied for their diverse biological activities. They have a pyrimidine ring (a six-membered ring with two nitrogen atoms) fused to a pyrazole ring (a five-membered ring with two nitrogen atoms) .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolopyrimidine core, with a methoxyphenyl group attached at the 4-position and a methoxypropan-2-yl group attached at the 6-position .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in its structure. The methoxy groups might undergo reactions typical of ethers, while the aromatic phenyl group might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy and phenyl groups could increase its lipophilicity, which might influence its solubility and permeability .Scientific Research Applications
Synthesis and Characterization
N4-(4-methoxyphenyl)-N6-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine and its derivatives have been explored in various synthetic pathways, offering insights into their potential applications in scientific research. For instance, the synthesis, characterization, and evaluation of cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells of pyrazolo[1,5-a]pyrimidine derivatives highlight their relevance in medicinal chemistry and oncology research (Hassan, Hafez, & Osman, 2014). Additionally, the exploration of pyrimidine derivatives in creating antiviral agents against retroviruses, including human immunodeficiency virus (HIV), further underscores their potential in antiviral drug development (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Molecular Structure Analysis
The detailed analysis of the molecular and supramolecular structures of N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines has been conducted to understand the hydrogen bonding in two and three dimensions. Such studies provide valuable insights into the molecular interactions and structural properties that can influence the chemical behavior and reactivity of these compounds, making them suitable for various scientific applications (Trilleras, Quiroga, Cobo, Marchal, Nogueras, Low, & Glidewell, 2008).
Antimicrobial and Anti-inflammatory Activities
Research into the antimicrobial and anti-inflammatory activities of pyrazolo[1,5-a]pyrimidine analogs has shown promising results, suggesting these compounds could be developed into effective therapeutic agents. The facile, regioselective synthesis of these analogs in aqueous media assisted by ultrasound and their subsequent evaluation for anti-inflammatory and anti-cancer activities represent a significant advancement in the field of medicinal chemistry (Kaping, Kalita, Sunn, Singha, & Vishwakarma, 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-N-(4-methoxyphenyl)-6-N-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2/c1-10(9-23-2)18-16-20-14(13-8-17-22-15(13)21-16)19-11-4-6-12(24-3)7-5-11/h4-8,10H,9H2,1-3H3,(H3,17,18,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWDLZHPQDTRHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC1=NC2=C(C=NN2)C(=N1)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.